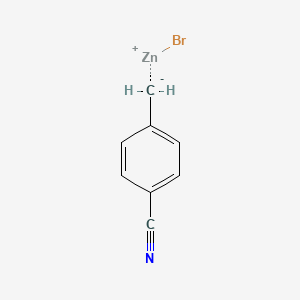

4-Cyanobenzylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyanobenzylzinc bromide is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of N-heterocyclic carbene (NHC) complexes and their potential applications in catalysis and material science. Its unique properties and reactivity make it a valuable subject for research.

Synthesis Analysis

The synthesis of related NHC complexes involving 4-cyanobenzyl-substituted compounds has been explored through reactions with silver(I) oxide and chloro(dimethylsulfido)gold(I), demonstrating the versatility of 4-cyanobenzyl derivatives in forming NHC complexes with potential cytotoxic properties (Patil et al., 2011).

Molecular Structure Analysis

Structural characterization of similar compounds shows that these complexes can exhibit different polymorphic forms and solid-state structures, highlighting the structural diversity attainable with 4-cyanobenzyl modifications (Patil et al., 2011).

Chemical Reactions and Properties

The inclusion of 4-cyanobenzyl groups in NHC complexes has been studied for their chemical reactivity and potential as cytotoxic agents, showing promising preliminary in vitro cytotoxicity against specific cell lines, which suggests applications in medicinal chemistry (Patil et al., 2011).

Physical Properties Analysis

While specific studies on the physical properties of 4-cyanobenzylzinc bromide itself were not identified, research on related compounds provides insights into the potential physical characteristics of such compounds, including solubility, stability, and crystallinity, which are crucial for their practical applications.

Chemical Properties Analysis

The chemical properties of 4-cyanobenzyl derivatives, particularly their reactivity in forming NHC complexes, highlight the compound's utility in synthesizing complexes with varied chemical and biological activities. The ability to form stable complexes with metals suggests a wide range of catalytic and pharmaceutical applications (Patil et al., 2011).

Wissenschaftliche Forschungsanwendungen

A study on the electrochemical behavior of 4-nitrobenzyl bromide, used as a catalyst for the reduction of CO2 and as an initial substrate for electrosynthesis, might offer parallels in understanding similar applications for 4-Cyanobenzylzinc bromide, given their structural similarities (Mohammadzadeh et al., 2020).

The use of derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide in the study of photoluminescent properties and theoretical simulations provides an example of how structurally similar compounds like 4-Cyanobenzylzinc bromide could be utilized in photophysical research (Weng et al., 2018).

Research on nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride could be relevant in understanding the reactivity and solvolysis behavior of 4-Cyanobenzylzinc bromide, given their chemical similarities (Liu et al., 1998).

Safety And Hazards

4-Cyanobenzylzinc bromide is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A). It’s also suspected of causing cancer (Carcinogenicity Category 2), and it may cause respiratory irritation and drowsiness or dizziness . It should be handled with care, using appropriate personal protective equipment .

Eigenschaften

IUPAC Name |

bromozinc(1+);4-methanidylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-2-4-8(6-9)5-3-7;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZQOIOPGDXHKW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)C#N.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302895 |

Source

|

| Record name | Bromo[(4-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanobenzylzinc bromide | |

CAS RN |

135579-87-2 |

Source

|

| Record name | Bromo[(4-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.